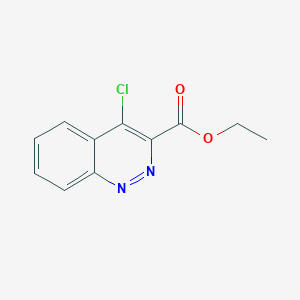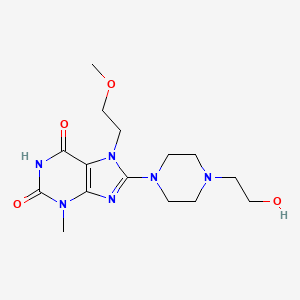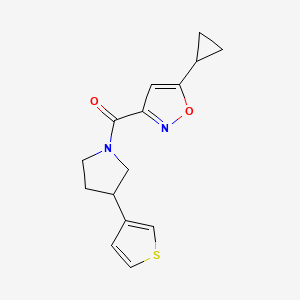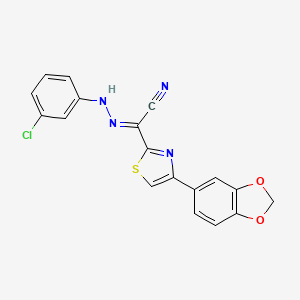
Ethyl 4-chlorocinnoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.66 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chlorocinnoline-3-carboxylate typically involves the reaction of 4-chlorocinnoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 4-chlorocinnoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include ethyl 4-aminocinnoline-3-carboxylate and ethyl 4-thiocinnoline-3-carboxylate.
Reduction Reactions: Products include ethyl 4-chloro-3-aminocinnoline and ethyl 4-chloro-3-hydroxycinnoline.
Oxidation Reactions: Products include ethyl 4-chloro-3-cinnolinecarboxylic acid derivatives.
科学的研究の応用
Ethyl 4-chlorocinnoline-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of ethyl 4-chlorocinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Ethyl 4-chlorocinnoline-3-carboxylate can be compared with other cinnoline derivatives, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Ethyl 2-chloroquinoline-3-carboxylate: A quinoline derivative with similar applications but different chemical properties due to the presence of a nitrogen atom in the quinoline ring.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: An indole derivative with distinct biological activities and synthetic routes.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
ethyl 4-chlorocinnoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-9(12)7-5-3-4-6-8(7)13-14-10/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSRLSPZAHLSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)
![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)

![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B2520591.png)
![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)
![N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)
![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)
![4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide](/img/structure/B2520605.png)
